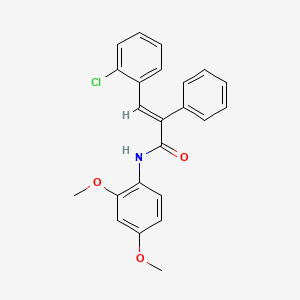![molecular formula C18H21N3O4S B3543692 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3543692.png)
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Vue d'ensemble
Description
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, commonly known as EMGB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. EMGB is a synthetic compound that belongs to the class of benzamide derivatives and has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of EMGB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation and cancer. EMGB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. EMGB has also been found to inhibit the activity of certain proteins that are involved in the regulation of cell growth and division, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
EMGB has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. EMGB has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which play a role in the development of various diseases, including cancer and arthritis. EMGB has also been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
EMGB has several advantages for lab experiments, including its stability, solubility, and low toxicity. EMGB is stable under a wide range of conditions, making it a reliable tool for research. EMGB is also soluble in a variety of solvents, which makes it easy to use in various experimental settings. However, EMGB has some limitations, including its high cost and the complexity of its synthesis, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on EMGB, including the development of new drugs based on its structure and properties, the identification of new drug targets using EMGB as a tool, and the study of its potential as a drug delivery system. Further research is needed to fully understand the mechanism of action of EMGB and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
EMGB has been extensively studied for its potential applications in various fields of scientific research, including medicine, biochemistry, and pharmacology. In medicine, EMGB has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In biochemistry, EMGB has been used as a tool for the study of protein-protein interactions and has been found to be useful in the identification of new drug targets. In pharmacology, EMGB has been studied for its potential as a drug delivery system, and has been found to be effective in targeted drug delivery.
Propriétés
IUPAC Name |
2-[[2-(4-ethyl-N-methylsulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-13-8-10-14(11-9-13)21(26(2,24)25)12-17(22)20-16-7-5-4-6-15(16)18(19)23/h4-11H,3,12H2,1-2H3,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFYHMPWFQRDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3543621.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3543639.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-(4-methylbenzyl)methanesulfonamide](/img/structure/B3543640.png)


![5-[4-(dimethylamino)benzylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3543666.png)
![1-(4-chlorophenyl)-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B3543672.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-cycloheptylbenzamide](/img/structure/B3543674.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B3543679.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B3543694.png)
![ethyl 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3543699.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide](/img/structure/B3543706.png)
![1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3543714.png)